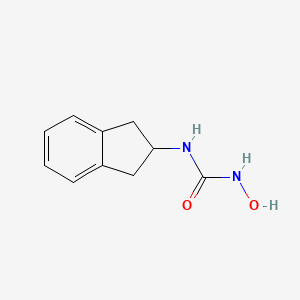
N-(2,3-Dihydro-1H-inden-2-yl)-N'-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-2-amine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using higher temperatures or pressures and employing continuous flow reactors.
化学反応の分析
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and an acid or base catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea oxides, while reduction may produce N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea amines.
科学的研究の応用
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea can be compared with other similar compounds, such as:
N-(2,3-Dihydro-1H-inden-2-yl)-N’-1,3,4-thiadiazol-2-ylurea: This compound has similar structural features but contains a thiadiazole ring, which may confer different biological activities.
N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide: This compound also contains an indane moiety and is studied for its potential therapeutic applications.
The uniqueness of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea lies in its specific chemical structure and the resulting biological activities, which may differ from those of its analogs.
特性
CAS番号 |
919996-55-7 |
|---|---|
分子式 |
C10H12N2O2 |
分子量 |
192.21 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyurea |
InChI |
InChI=1S/C10H12N2O2/c13-10(12-14)11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9,14H,5-6H2,(H2,11,12,13) |
InChIキー |
UKCFTGKLIAJIPX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


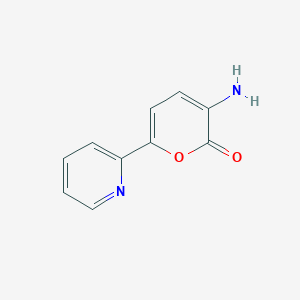

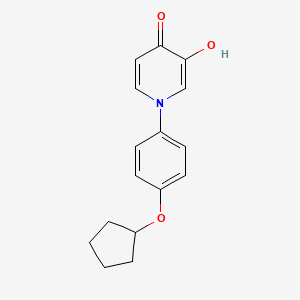
![1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene](/img/structure/B12631733.png)
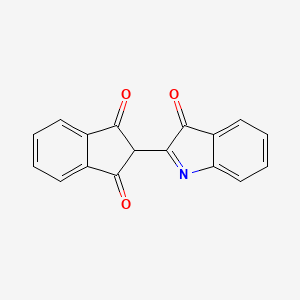
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)

![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)

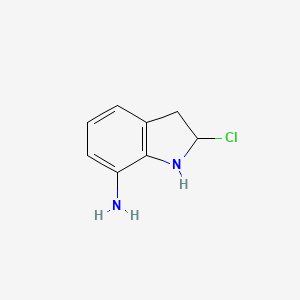
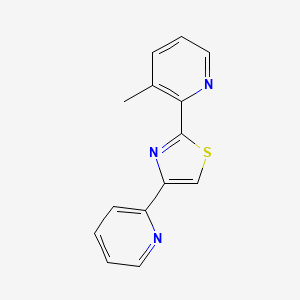

![2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)
